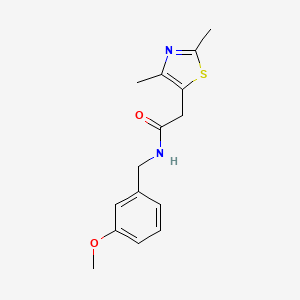![molecular formula C13H18N2O4S B4985598 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide](/img/structure/B4985598.png)
4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide, also known as MTFB, is a sulfonamide compound that has been widely used in scientific research. MTFB has been shown to have a variety of biochemical and physiological effects and has been used in many studies to investigate the mechanism of action of various biological systems.
Mécanisme D'action
4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide is believed to work by binding to a specific site on a protein, which can inhibit its activity. This mechanism of action has been studied extensively in the context of protein-protein interactions, but it may also apply to other biological systems.
Biochemical and Physiological Effects
4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes and to affect the function of certain ion channels. These effects can be useful in studying the role of these systems in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide in lab experiments is that it is a relatively small molecule, which can make it easier to work with than larger compounds. Additionally, 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide is relatively stable and can be stored for long periods of time. However, one limitation of using 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide is that it can be difficult to work with in certain contexts, such as in vivo experiments.
Orientations Futures
There are many potential future directions for research involving 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide. One area of interest is the development of new compounds based on the structure of 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide that may have improved properties for certain applications. Additionally, 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide could be used in combination with other compounds to investigate the interactions between different biological systems. Finally, further studies could be conducted to investigate the mechanism of action of 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide in more detail, which could provide new insights into the role of this compound in various biological processes.
Méthodes De Synthèse
4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2-furanylmethylamine in the presence of a base such as triethylamine. This reaction results in the formation of 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide as a white solid, which can be purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide has been used in many scientific studies as a tool to investigate the mechanism of action of various biological systems. One example of its use is in the study of protein-protein interactions. 4-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzenesulfonamide has been shown to inhibit the interaction between two proteins, which can help researchers understand the role of these proteins in various biological processes.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10-4-6-12(7-5-10)20(17,18)15-13(16)14-9-11-3-2-8-19-11/h4-7,11H,2-3,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVYHDXGPOXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)sulfonyl-3-(oxolan-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)



![3-(3-chlorophenyl)-11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4985558.png)
![N~2~-(4-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4985562.png)


![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)